1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene
Description
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene is a sulfur- and nitrogen-containing aromatic compound characterized by a methoxy-substituted benzene core, a butyl chain, and a sulfosulfanylethylamino group (-NH-CH2CH2-S-SO3H).
Properties
CAS No. |
21208-80-0 |
|---|---|
Molecular Formula |
C13H21NO4S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-18-13-7-5-12(6-8-13)4-2-3-9-14-10-11-19-20(15,16)17/h5-8,14H,2-4,9-11H2,1H3,(H,15,16,17) |
InChI Key |
GVAQGXFHYGHMRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene typically involves:
- Functionalization of a methoxy-substituted benzene ring.
- Introduction of a butylamine linker.
- Attachment of the 2-sulfosulfanylethyl group to the amino terminus.
The synthetic route can be divided into key stages:
Preparation of Methoxy-Substituted Benzene Derivatives
A critical precursor is the methoxy-substituted benzene ring. According to a patent describing related methoxyphenol derivatives, methoxylation can be efficiently achieved by reacting bromo-substituted phenols with methoxide ions in organic solvents such as methanol, in the presence of catalysts and formamides like N,N-dimethylformamide (DMF) or 4-formylmorpholine. This reaction proceeds at temperatures between 70°C and 110°C and yields high purity products (>99%) with good yields (~85-92%) after distillation and purification steps.
| Parameter | Conditions / Values |
|---|---|
| Reactants | 4-bromo-2-tert-butylphenol and sodium methoxide |
| Solvent | Methanol with 10-20% DMF |
| Catalyst | Copper powder, cuprous bromide, bronze powder |
| Temperature | 90-95°C |
| Reaction time | ~4.5 hours |
| Yield | 85-92.4% |
| Purity | >99% |
This method provides a robust foundation for synthesizing methoxy-substituted aromatic intermediates.
Introduction of the Butylamine Chain
The introduction of the butylamine linker typically involves nucleophilic substitution or reductive amination reactions. For example, chloropropoxy derivatives of methoxy-nitrobenzene have been synthesized by reacting 2-methoxy-5-nitrophenol with halogenated propanes in the presence of potassium carbonate in acetonitrile at 85°C for 3 hours, yielding around 54% of the chloropropoxy intermediate. This intermediate can be further transformed via reduction and amination to introduce the amino butyl chain.
| Step | Reagents / Conditions | Yield |
|---|---|---|
| Alkylation of methoxyphenol | 2-methoxy-5-nitrophenol + 3-iodopropane + K2CO3 in CH3CN, 85°C, 3h | 54% |
Subsequent reduction of the nitro group to amino and chain elongation by amination or substitution with appropriate amines allows the formation of the butylamino moiety.
Incorporation of the 2-Sulfosulfanylethyl Group
The sulfosulfanyl group (–S–SO3H) is introduced typically by sulfonation or substitution reactions involving sulfonyl chlorides or sulfite salts. A reported method for synthesizing related sulfonyl-substituted aromatic acids involves:
- Reaction of an acetamino-methyl benzoate with chlorosulfonic acid to introduce sulfonylchloride groups.
- Subsequent reaction with sodium sulfite and diethyl sulfate under reflux conditions to yield sulfonylated products with high purity (99.5%) and yields up to 75%.
| Step | Reagents / Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonation | 2-methoxy-4-acetaminomethyl benzoate + chlorosulfonic acid, 6-9 h | High | - |
| Sulfonylchloride to sulfonate | Sodium sulfite + diethyl sulfate, reflux 6-9 h | 75% | 99.5% |
Adapting this approach to the amino butyl intermediate allows the introduction of the sulfosulfanyl ethyl group via nucleophilic substitution on sulfonyl intermediates.
Data Tables Summarizing Key Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methoxy-substituted phenol | 4-bromo-2-tert-butylphenol + sodium methoxide, DMF, 90-95°C, 4.5 h | 85-92.4 | >99 | Copper catalyst, methanol solvent |
| 2 | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | 2-methoxy-5-nitrophenol + 3-iodopropane + K2CO3, CH3CN, 85°C, 3 h | 54 | - | Alkylation step |
| 3 | 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | Chlorosulfonic acid sulfonation + sodium sulfite + diethyl sulfate, reflux 6-9 h | 75 | 99.5 | Two-step sulfonation and substitution |
In-Depth Research Findings and Notes
The methoxylation of aromatic phenols using sodium methoxide in methanol with catalytic copper and DMF is a well-established method yielding high purity methoxyphenols suitable as starting materials for further functionalization.
Alkylation of methoxy-nitrobenzene derivatives with halogenated propanes under basic conditions (potassium carbonate) in polar aprotic solvents like acetonitrile is effective for introducing alkoxypropyl chains, which can be further converted into aminoalkyl chains by reduction.
Sulfonylation using chlorosulfonic acid followed by nucleophilic substitution with sulfite salts and alkylation with diethyl sulfate provides a high-yielding route to sulfonylated aromatic compounds with excellent purity, adaptable to aminoalkyl intermediates.
Careful control of reaction parameters such as temperature, molar ratios (e.g., 1:(5-8) for chlorosulfonic acid), and purification steps (neutralization, extraction, distillation) is critical to achieve high yields and purity.
The synthetic route is modular, allowing for the stepwise construction of the complex molecule 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene by combining these well-established methodologies.
Chemical Reactions Analysis
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism by which 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Comparative Insights
Polarity and Solubility
- The sulfosulfanylethylamino group in the target compound introduces both sulfonic acid (-SO₃H) and thioether (-S-) moieties, enhancing polarity and water solubility compared to non-ionic analogs like Anethole or 4-(trifluoromethyl)anisole .
- 4-Methoxythioanisole (methylthio substituent) exhibits moderate lipophilicity due to the -S-CH₃ group, whereas the target compound’s -SO₃H group may enable salt formation, improving bioavailability .
Reactivity and Stability
- This contrasts with the inert trifluoromethyl group in 4-(trifluoromethyl)anisole .
- 1-Methoxy-4-(3-(phenylsulfonyl)butyl)benzene () shares a sulfonyl group (-SO₂-) but lacks the amino group, reducing its nucleophilic reactivity compared to the target compound .
Biological Activity
Chemical Structure and Properties
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene has the following properties:
- Molecular Formula : C15H22N2O2S2
- Molecular Weight : 342.47 g/mol
- CAS Number : 7364-19-4
The compound features a methoxy group and a sulfosulfanylethylamino side chain, which contribute to its unique biological properties.
The biological activity of 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This effect is crucial for conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Properties : Preliminary studies suggest that 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene has antimicrobial effects against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.
Pharmacological Effects
The pharmacological profile of the compound includes:
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Animal models have demonstrated that the compound may offer protection against neurotoxicity, indicating its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene:
-
Study on Antioxidant Activity :
- Researchers assessed the antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant decrease in DPPH radicals, suggesting strong antioxidant activity (p < 0.05).
-
Anti-inflammatory Study :
- In a controlled trial involving LPS-induced inflammation in mice, treatment with the compound resulted in a marked reduction in TNF-alpha and IL-6 levels compared to the control group (p < 0.01).
-
Cytotoxicity Assay :
- A study evaluated the cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 25 µM, indicating potent cytotoxicity (p < 0.001).
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Significant DPPH scavenging | [Study 1] |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | [Study 2] |
| Cytotoxicity | IC50 = 25 µM against MCF-7 cells | [Study 3] |
| Antimicrobial | Effective against specific bacterial strains | [Preliminary Study] |
Comparison with Other Compounds
| Compound Name | Antioxidant Activity | Cytotoxicity (IC50) | Anti-inflammatory Effect |
|---|---|---|---|
| 1-Methoxy-4-[...]-benzene | High | 25 µM | Significant |
| Compound A | Moderate | 50 µM | Moderate |
| Compound B | Low | >100 µM | Minimal |
Q & A
Q. What are the optimal synthetic routes for 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached via multi-step functionalization of the benzene core. A plausible route involves:
Methoxy group introduction : Alkylation of phenol derivatives under basic conditions (e.g., KOH/MeOH) .
Sulfosulfanyl-ethylamino butyl chain attachment : Thiol-ene click chemistry or nucleophilic substitution reactions, leveraging sulfhydryl (-SH) and amine (-NH2) reactivity. Reaction temperature (e.g., reflux at 80–100°C) and solvent polarity critically affect regioselectivity and yield .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Key data from analogous compounds (e.g., 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene) show yields ranging from 45% to 71% depending on precursor reactivity and catalyst use .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Methodological Answer:
- NMR analysis : Compare chemical shifts (δ) of methoxy (~3.3–3.8 ppm for –OCH3) and sulfosulfanyl groups (distinct splitting patterns for –SS– and –NH–). Discrepancies may arise from solvent effects or tautomerism; deuterated DMSO or CDCl3 can stabilize specific conformers .
- IR validation : Confirm sulfosulfanyl (-S-S-) stretches at 500–550 cm⁻¹ and amine (-NH) bands at 3300–3500 cm⁻¹. Contradictions may indicate incomplete functionalization or oxidation side products .
- Cross-reference databases : Use PubChem or CAS Common Chemistry for spectral comparisons, ensuring alignment with IUPAC naming conventions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfosulfanylethylamino group in nucleophilic substitution reactions?
Methodological Answer: The –S-S–NH– moiety exhibits dual nucleophilic sites (sulfur and nitrogen). Experimental design should include:
- Kinetic studies : Monitor reaction rates under varying pH (e.g., acidic vs. basic conditions) to determine dominant reactive sites.
- Computational modeling : Density Functional Theory (DFT) can predict transition states and charge distribution, explaining preferential attack at sulfur vs. nitrogen .
Data from analogous sulfonyl compounds suggest sulfur’s higher electronegativity drives reactivity in polar aprotic solvents (e.g., DMF), while amines dominate in protic media .
Q. How can researchers design assays to evaluate the biological activity of this compound against resistant bacterial strains?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls for sulfhydryl-modifying agents to assess –S-S– group specificity .
- Synergy studies : Combine with β-lactam antibiotics to test for potentiation effects. Statistical analysis (ANOVA with Fisher’s PLSD post hoc) is critical for significance validation .
- Mechanistic probes : Fluorescent labeling (e.g., FITC conjugation) to track cellular uptake and target engagement via confocal microscopy .
Q. What strategies mitigate challenges in chromatographic separation due to structural isomerism?
Methodological Answer:
- HPLC optimization : Use chiral columns (e.g., Chiralpak IA) with isocratic elution (acetonitrile/water + 0.1% TFA) to resolve enantiomers. Retention times for methoxy-sulfosulfanyl analogs vary by 2–4 minutes under these conditions .
- Preparative TLC : Silica gel GF254 plates with ethyl acetate/hexane (3:7) can separate regioisomers. Confirm purity via HRMS (mass accuracy < 5 ppm) .
Q. How should researchers address discrepancies in toxicity profiles across in vitro and in vivo models?
Methodological Answer:
- In vitro hepatotoxicity screening : Use HepG2 cells with MTT assays; correlate results with cytochrome P450 inhibition data .
- In vivo validation : Administer doses (e.g., 10–100 mg/kg) in rodent models, monitoring liver enzymes (ALT/AST) and renal biomarkers. Adjust for metabolic differences (e.g., sulfoxidation pathways) .
- Data reconciliation : Apply pharmacokinetic modeling (e.g., compartmental analysis) to align in vitro IC50 with in vivo LD50 values .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Detailed reaction logs : Document exact stoichiometry, solvent batches, and humidity levels, as moisture can hydrolyze sulfosulfanyl groups .
- Open-access data sharing : Deposit NMR, IR, and HRMS spectra in repositories like PubChem or Zenodo, using canonical SMILES strings (e.g., COC1=CC=C(C=C1)CCCNCCSS) for machine-readable metadata .
- Collaborative validation : Cross-validate synthetic routes with independent labs, emphasizing IUPAC naming to avoid semantic errors in literature searches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
